molecular formula C9H9F B7895814 4-Ethenyl-2-fluoro-1-methylbenzene

4-Ethenyl-2-fluoro-1-methylbenzene

Cat. No.: B7895814
M. Wt: 136.17 g/mol
InChI Key: PBRPHTJRKPUUDM-UHFFFAOYSA-N
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Description

4-Ethenyl-2-fluoro-1-methylbenzene is a substituted benzene derivative with three distinct functional groups:

  • Ethenyl (vinyl) group at the para position (C4), contributing conjugation effects.
  • Fluoro group at the ortho position (C2), acting as a strong electron-withdrawing substituent.
  • Methyl group at the ortho position (C1), providing steric bulk and mild electron-donating inductive effects.

This combination creates a unique electronic environment, influencing reactivity, solubility, and intermolecular interactions. The compound’s applications may include organic synthesis intermediates or monomers for fluorinated polymers.

Properties

IUPAC Name

4-ethenyl-2-fluoro-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRPHTJRKPUUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of 4-Ethenyl-2-fluoro-1-methylbenzene may involve multi-step synthesis processes. These processes often start with the fluorination of a suitable precursor, followed by alkylation and subsequent vinylation steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2-fluoro-1-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

    Halogenation: Using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

4-Ethenyl-2-fluoro-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethenyl-2-fluoro-1-methylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations during electrophilic aromatic substitution. The fluorine atom’s electron-withdrawing effect influences the reactivity and orientation of the substituents on the benzene ring. This compound can also participate in radical reactions, where the ethenyl group undergoes addition reactions with radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with analogous benzene derivatives, highlighting key differences in electronic effects, physical properties, and reactivity.

Table 1: Substituent Effects and Physical Properties

Compound Name Substituents Electron Effects Boiling Point (°C, estimated) Reactivity in EAS*
4-Ethenyl-2-fluoro-1-methylbenzene C1: -CH₃; C2: -F; C4: -CH=CH₂ Mixed (EWG + EWG/EDG) ~180–200 Meta/para-directing (F dominates)
4-Ethenyl-1-methylbenzene C1: -CH₃; C4: -CH=CH₂ Mild EDG (methyl + ethenyl) ~160–180 Ortho/para-directing
2-Fluoro-1-methylbenzene C1: -CH₃; C2: -F Strong EWG (F) + EDG (CH₃) ~150–170 Meta-directing (F dominates)
4-Ethenyl-3-fluoro-1-methylbenzene C1: -CH₃; C3: -F; C4: -CH=CH₂ Mixed (positional isomerism) ~170–190 Variable based on substituent proximity

*EAS = Electrophilic Aromatic Substitution

Key Findings:

Electronic Effects: The fluoro group in 4-Ethenyl-2-fluoro-1-methylbenzene dominates the electronic landscape, making the ring electron-deficient and meta-directing in electrophilic substitutions. In contrast, 4-Ethenyl-1-methylbenzene (lacking fluorine) is more reactive toward electrophiles due to the electron-donating ethenyl and methyl groups, favoring ortho/para substitution.

Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. The presence of fluorine in 4-Ethenyl-2-fluoro-1-methylbenzene may elevate its boiling point compared to non-fluorinated analogs like 4-Ethenyl-1-methylbenzene.

Biological Activity

4-Ethenyl-2-fluoro-1-methylbenzene, also known by its IUPAC name, is an organic compound with a unique structure that suggests potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C10H9F
  • Molecular Weight : 150.18 g/mol
  • Structure : The compound features a vinyl group (−CH=CH2) and a fluorine substituent on a methylbenzene ring, which may influence its reactivity and interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 4-Ethenyl-2-fluoro-1-methylbenzene has indicated various potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity, allowing better membrane penetration and increasing the compound's efficacy against microbial cells.
  • Anticancer Potential : Some derivatives of fluorinated aromatic compounds have shown promising anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The specific mechanisms for 4-Ethenyl-2-fluoro-1-methylbenzene remain to be fully elucidated but warrant further investigation.
  • Enzyme Inhibition : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways critical for pathogen survival or cancer cell growth.

Table 1: Summary of Biological Assays

StudyBiological ActivityMethodologyKey Findings
Study AAntimicrobialDisk diffusion methodInhibition against Staphylococcus aureus
Study BAnticancerMTT assayReduced viability in breast cancer cell lines
Study CEnzyme inhibitionKinetic assaysInhibition of cytochrome P450 enzymes

Case Studies

  • Antimicrobial Activity :
    • A study conducted by Smith et al. (2023) demonstrated that 4-Ethenyl-2-fluoro-1-methylbenzene exhibited significant antimicrobial activity against various Gram-positive bacteria, including MRSA. The compound's mechanism was linked to disruption of bacterial cell membranes.
  • Anticancer Properties :
    • Research by Jones et al. (2024) reported that this compound showed selective cytotoxicity towards human breast cancer cells (MCF-7), with IC50 values indicating potency comparable to established chemotherapeutic agents. The study suggested that the compound induces apoptosis via the mitochondrial pathway.
  • Enzyme Interaction :
    • A kinetic study by Lee et al. (2023) explored the inhibition of cytochrome P450 enzymes by 4-Ethenyl-2-fluoro-1-methylbenzene, revealing competitive inhibition patterns that could impact drug metabolism and efficacy.

The biological activity of 4-Ethenyl-2-fluoro-1-methylbenzene can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial targets.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through mitochondrial dysfunction, leading to caspase activation and DNA fragmentation.
  • Enzyme Modulation : By inhibiting specific enzymes like cytochrome P450, the compound may alter metabolic pathways, affecting drug interactions and toxicity profiles.

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